

Spectral analysis of mono-methyl succinate (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Mono-Methyl Succinate

Cat. No.: B8816121

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Spectral Analysis of Mono-Methyl Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **mono-methyl succinate** using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data and methodologies presented are intended to support researchers and professionals in the fields of chemistry and drug development in the identification, characterization, and quality control of this compound.

Introduction to Mono-Methyl Succinate

Mono-methyl succinate, also known as 3-carbomethoxypropanoic acid, is the mono-methyl ester of succinic acid.^[1] Its chemical formula is C₅H₈O₄, with a molecular weight of 132.11 g/mol.^{[2][3]} This compound serves as an important intermediate in various organic syntheses and has applications in diverse fields, including the development of pharmaceuticals and specialty materials. Accurate spectral characterization is crucial for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms. For

mono-methyl succinate, both ^1H and ^{13}C NMR are essential for structural confirmation.

^1H NMR Spectral Data

The ^1H NMR spectrum of **mono-methyl succinate** is characterized by three distinct signals corresponding to the different types of protons in the molecule.

Signal	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1	~11.5	Singlet	1H	-COOH
2	3.68	Singlet	3H	-OCH ₃
3	2.65	Triplet	2H	-CH ₂ -COOH
4	2.60	Triplet	2H	-CH ₂ -COOCH ₃

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule.

Signal	Chemical Shift (δ) ppm	Assignment
1	178.0	-COOH
2	172.5	-COOCH ₃
3	51.5	-OCH ₃
4	29.0	-CH ₂ -COOH
5	28.5	-CH ₂ -COOCH ₃

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **mono-methyl succinate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆).

- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Instrument: A 300, 400, or 500 MHz NMR spectrometer.
- ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 8-16.
 - Spectral width: 0-12 ppm.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled experiment.
 - Number of scans: 128-1024 (or more, depending on sample concentration).
 - Spectral width: 0-200 ppm.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the solvent or reference peak.
- Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of **mono-methyl succinate** shows characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (carboxylic acid)
1735	Strong	C=O stretch (ester)
1710	Strong	C=O stretch (carboxylic acid)
1280-1150	Strong	C-O stretch (ester and carboxylic acid)

Experimental Protocol for IR Spectroscopy (ATR)

Sample Preparation:

- Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
- Place a small amount of the solid **mono-methyl succinate** sample onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Parameters:
 - Scan range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of scans: 16-32.

Data Processing:

- Collect a background spectrum of the empty ATR crystal.
- Collect the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Mass Spectral Data

The mass spectrum of **mono-methyl succinate** will show the molecular ion peak and various fragment ions.

m/z	Relative Intensity	Assignment
132	Moderate	$[M]^+$ (Molecular Ion)
101	High	$[M - OCH_3]^+$
73	High	$[M - COOH - H]^+$
59	Moderate	$[COOCH_3]^+$

Experimental Protocol for Mass Spectrometry (EI)

Sample Introduction:

- For a volatile sample, a direct insertion probe or gas chromatography (GC) inlet can be used.
- Introduce a small amount of the sample into the ion source.

Data Acquisition:

- Instrument: A mass spectrometer with an Electron Ionization (EI) source.

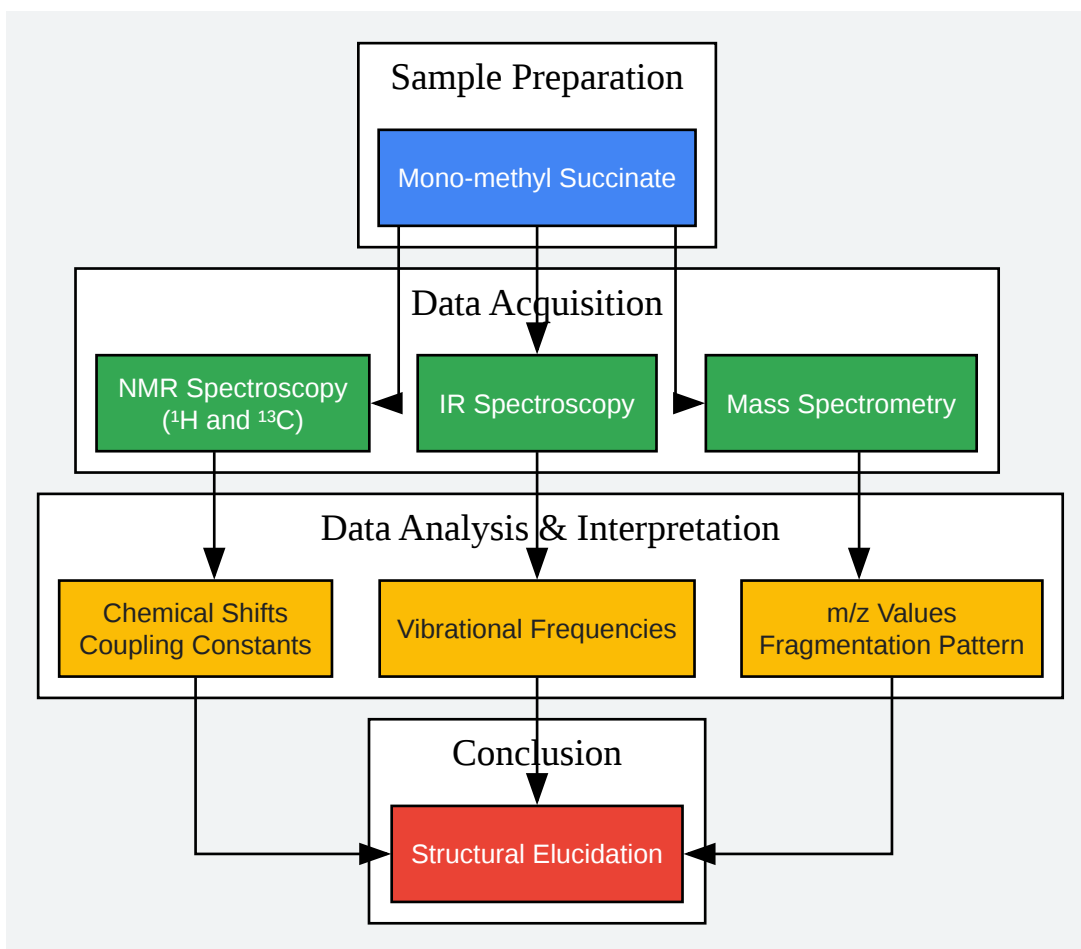
- Parameters:
 - Ionization energy: 70 eV.
 - Mass range: m/z 40-200.

Data Analysis:

- Identify the molecular ion peak.
- Propose structures for the major fragment ions to confirm the molecular structure.

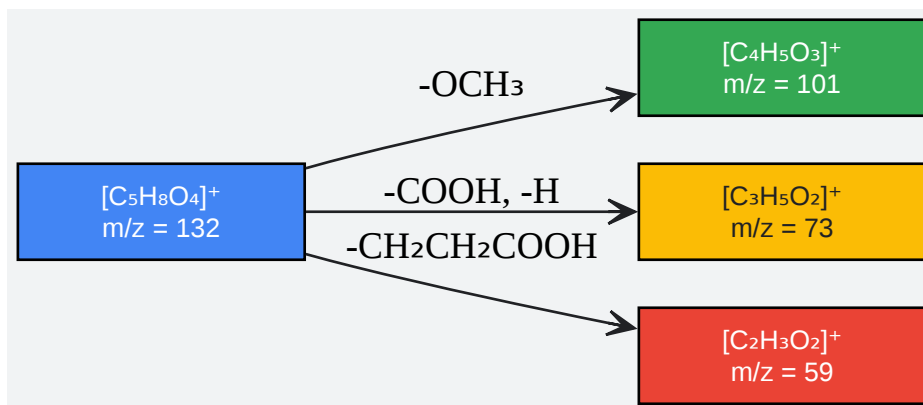
Data Visualization

The following diagrams illustrate the logical workflow of the spectral analysis and a proposed fragmentation pathway for **mono-methyl succinate** in mass spectrometry.



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Caption: Workflow for the spectral analysis of **mono-methyl succinate**.



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Caption: Proposed mass spectrometry fragmentation of **mono-methyl succinate**.

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